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2-(Chloromethyl)thieno[3,2-B]thiophene

Cat. No.: B13050263
M. Wt: 188.7 g/mol
InChI Key: PUUGLBGYFDXAKH-UHFFFAOYSA-N
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Description

Significance of Fused Thiophene (B33073) Systems in Heterocyclic Chemistry

Fused thiophene systems, such as thienothiophenes and dithienothiophenes, are of considerable interest in heterocyclic chemistry. bldpharm.comencyclopedia.pub The fusion of thiophene rings restricts rotational freedom, leading to more rigid and planar structures. bldpharm.com This structural rigidity, combined with an extended π-electron system, endows these compounds with favorable electronic properties, including high charge carrier mobility. ossila.com The sulfur atoms in the thiophene rings, with their available d-orbitals and lone pairs of electrons, play a crucial role in the electronic behavior of these molecules, contributing to their high resonance energy and reactivity that surpasses that of benzene (B151609). encyclopedia.pub

The isosteric replacement of benzene rings with thiophene moieties is a widely used strategy in medicinal chemistry to enhance biological activity. ulb.ac.be This highlights the versatility of thiophene-based systems in the design of new functional molecules.

Thieno[3,2-b]thiophene (B52689) as a Planar and Electron-Rich Heterocycle

Thieno[3,2-b]thiophene is a planar, aromatic heterocycle composed of two fused thiophene rings, with the molecular formula C₆H₄S₂. ossila.com Its planarity and extended π-conjugation across the bicyclic system make it an electron-rich scaffold. ossila.com This electron-rich nature is a key factor in its utility for developing advanced organic semiconductors. mdpi.com The structure of thieno[3,2-b]thiophene, being more rigid and having greater π-conjugation than a single thiophene ring, is advantageous for creating materials with tailored band gaps. ossila.com

The parent thieno[3,2-b]thiophene is a white solid with a melting point of 56.0-56.5 °C. nih.gov There are three stable constitutional isomers of thienothiophene, with thieno[3,2-b]thiophene being one of the most extensively studied due to its favorable electronic properties and stability. nih.gov

Role of the Thieno[3,2-b]thiophene Scaffold as a Versatile Building Block in Synthetic Chemistry

The thieno[3,2-b]thiophene framework serves as a versatile building block for the synthesis of more complex, conjugated organic materials. researchgate.netrsc.orgmdpi.comrsc.orgnih.govmdpi.com Its derivatives have been incorporated into polymers and small molecules for applications in organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs). ossila.com The rigid and planar nature of the thieno[3,2-b]thiophene unit helps to promote intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport in electronic devices. nih.gov

Synthetic strategies to access the thieno[3,2-b]thiophene core are varied, often involving the cyclization of substituted thiophenes. researchgate.netbldpharm.com For instance, Fiesselmann thiophene synthesis has been employed for the construction of various thieno[3,2-b]thiophene derivatives. rsc.org The ability to functionalize the thieno[3,2-b]thiophene scaffold at different positions allows for the fine-tuning of its electronic and physical properties. rsc.org

Overview of the Chemical Compound 2-(Chloromethyl)thieno[3,2-b]thiophene within the Thieno[3,2-b]thiophene Family

This compound is a derivative of the parent thieno[3,2-b]thiophene, featuring a chloromethyl group at the 2-position. This functional group introduces a reactive site to the otherwise stable thieno[3,2-b]thiophene core, making it a valuable intermediate for further chemical transformations.

PropertyValueSource
Chemical Name This compound
CAS Number 1530831-65-2 chemicalbook.com
Molecular Formula C₇H₅ClS₂ chemicalbook.com
Molecular Weight 188.69 g/mol chemicalbook.com

The synthesis of this compound is not extensively documented in peer-reviewed literature, but a plausible route involves the chlorination of the corresponding alcohol, thieno[3,2-b]thiophene-2-methanol. This transformation can be achieved using standard chlorinating agents like thionyl chloride in the presence of a base such as pyridine. tubitak.gov.tr The precursor, thieno[3,2-b]thiophene-2-methanol, can be synthesized from thieno[3,2-b]thiophene-2-carboxylic acid.

The chloromethyl group is a versatile functional handle that can participate in a variety of nucleophilic substitution reactions. orgsyn.org This allows for the introduction of diverse functionalities onto the thieno[3,2-b]thiophene scaffold, enabling the synthesis of a wide range of new materials with tailored properties for applications in materials science and medicinal chemistry. For example, it can be used to synthesize larger conjugated molecules by reacting it with appropriate nucleophiles, extending the π-system and modifying the electronic properties of the resulting compound. The reactivity of the chloromethyl group is analogous to that of 2-(chloromethyl)thiophene (B1266113), which is a known lachrymatory and potentially unstable compound that should be handled with care in a well-ventilated fume hood.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClS2 B13050263 2-(Chloromethyl)thieno[3,2-B]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClS2

Molecular Weight

188.7 g/mol

IUPAC Name

5-(chloromethyl)thieno[3,2-b]thiophene

InChI

InChI=1S/C7H5ClS2/c8-4-5-3-7-6(10-5)1-2-9-7/h1-3H,4H2

InChI Key

PUUGLBGYFDXAKH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1SC(=C2)CCl

Origin of Product

United States

Synthetic Methodologies for 2 Chloromethyl Thieno 3,2 B Thiophene

Precursor Synthesis Strategies for the Thieno[3,2-B]thiophene (B52689) Core

The construction of the fused thieno[3,2-b]thiophene ring system is a critical first step and has been approached through several distinct synthetic strategies. These methods often begin with simpler, commercially available thiophene (B33073) derivatives or acyclic precursors.

Methods Involving 3-Bromothiophene Derivatives as Starting Materials

A common and well-established approach to the thieno[3,2-b]thiophene core utilizes 3-bromothiophene as a key starting material. thieme-connect.de This precursor undergoes a series of reactions to build the second fused thiophene ring.

One effective strategy involves a one-pot, three-step reaction sequence starting from 3-bromothiophene. nih.gov The process begins with the lithiation of 3-bromothiophene, typically using a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C). This step generates a highly reactive thiophen-3-yl lithium intermediate. This intermediate is then quenched by the addition of elemental sulfur, which inserts into the carbon-lithium bond to form a lithium thiolate. The final step in this sequence involves the addition of an appropriate electrophile, such as 4-(2-bromoacetyl)benzonitrile, to trap the thiolate, forming a key precursor for the subsequent ring-closure. nih.gov

The precursors generated from sulfur insertion reactions can be cyclized to form the thieno[3,2-b]thiophene ring system. A widely used method for this transformation is acid-catalyzed intramolecular cyclization. Polyphosphoric acid (PPA) is a common and effective reagent for this purpose. nih.gov By heating the precursor, such as 4-[2-(thiophen-3-ylsulfanyl)acetyl]benzonitrile, in the presence of PPA in a high-boiling solvent like chlorobenzene, an electrophilic aromatic substitution occurs, leading to the formation of the fused bicyclic scaffold. nih.gov This two-step approach, starting from 3-bromothiophene, offers a significant improvement in efficiency over older, four-step methods. nih.gov

Cascade Cyclization Approaches from Alkynyl Diol Precursors

More recent, step-efficient protocols have been developed that utilize cascade cyclization reactions. One such method begins with alkynyl diol derivatives to produce multisubstituted thieno[3,2-b]thiophenes in moderate to good yields. tandfonline.comgoogle.com This strategy involves a bisulfur cyclization of the alkynyl diols using reagents like iodine (I2) in combination with sodium thiosulfate (Na2S2O3). tandfonline.comgoogle.com This approach is valued for its efficiency and ability to introduce various substitution patterns on the core structure, which is beneficial for modifying the electronic properties of the final materials. tandfonline.com

Nucleophilic Aromatic Substitution Routes for Thienothiophene Formation

An alternative strategy for constructing the thieno[3,2-b]thiophene scaffold involves nucleophilic aromatic substitution (SNAr) reactions. sciforum.net This route often starts with 3-nitrothiophene derivatives that are activated towards nucleophilic attack. sciforum.netmdpi.com The nitro group, being a strong electron-withdrawing group, facilitates the displacement by a sulfur nucleophile, such as a thiolate. sciforum.net For instance, the reaction of 3-nitrothiophene-2,5-dicarboxylates with thioglycolates in the presence of a base like potassium carbonate (K2CO3) leads to the formation of a 3-sulfenylthiophene intermediate. This intermediate can then undergo a base-promoted intramolecular cyclization, such as a Dieckmann condensation, to yield the functionalized thieno[3,2-b]thiophene core. sciforum.net

Targeted Chloromethylation Reactions of the Thieno[3,2-B]thiophene Scaffold

Once the thieno[3,2-b]thiophene core is synthesized, the final step is the introduction of the chloromethyl group at the 2-position. This is typically achieved through an electrophilic aromatic substitution reaction. The thieno[3,2-b]thiophene system is known to be more reactive than thiophene itself, with electrophilic attack occurring with very high regioselectivity at the α-positions (C2 or C5). tandfonline.com

A standard method for introducing a chloromethyl group onto a reactive aromatic ring is the Blanc chloromethylation . This reaction involves treating the substrate with formaldehyde (B43269) (or paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2). thieme-connect.de Given the high reactivity of the thieno[3,2-b]thiophene core, this reaction is expected to proceed efficiently at the 2-position.

Table 1: General Conditions for Blanc Chloromethylation
ReagentsCatalystTypical SolventNotes
Formaldehyde (or Paraformaldehyde), HClZnCl2 (most common), Protic Acids (H2SO4, H3PO4), or other Lewis Acids (AlCl3, SnCl4)CHCl3, Acetic Acid, or no solventSuitable for reactive aromatic and heteroaromatic compounds. Reaction conditions are typically mild.

An alternative, two-step approach involves initial formylation followed by reduction and chlorination. The Vilsmeier-Haack reaction can be used to introduce a formyl group (-CHO) onto the 2-position of the thieno[3,2-b]thiophene ring with high selectivity. chemistrysteps.comwikipedia.orgijpcbs.com This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.org The resulting 2-formylthieno[3,2-b]thiophene can then be reduced to the corresponding alcohol, 2-(hydroxymethyl)thieno[3,2-b]thiophene, using a standard reducing agent like sodium borohydride (NaBH4). Finally, the alcohol can be converted to the target compound, 2-(chloromethyl)thieno[3,2-b]thiophene, using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride.

Table 2: Two-Step Synthesis of this compound via Formylation
StepReactionTypical Reagents
1Formylation (Vilsmeier-Haack)POCl3, DMF
2ReductionNaBH4
3ChlorinationSOCl2 or POCl3

Regioselective Functionalization Approaches for Chloromethyl Group Introduction

The introduction of a chloromethyl group onto the thieno[3,2-b]thiophene scaffold is governed by the principles of electrophilic aromatic substitution. The thieno[3,2-b]thiophene system is an electron-rich heterocycle, making it susceptible to attack by electrophiles. The regioselectivity of this substitution is determined by the relative stability of the Wheland intermediates formed upon attack at different positions.

Theoretical studies and experimental evidence from related systems, such as benzothieno[3,2-b]benzothiophene, indicate that electrophilic attack occurs preferentially at the 2-position (α-position to the sulfur atom). researchgate.net This preference is attributed to the ability of the sulfur atom to stabilize the positive charge in the intermediate through resonance. Attack at the 2-position allows for delocalization of the positive charge over both rings of the fused system, leading to a more stable intermediate compared to attack at the 3-position (β-position). Therefore, direct electrophilic chloromethylation of thieno[3,2-b]thiophene is expected to yield the 2-(chloromethyl) derivative as the major product.

Chloromethylation Reagents and Reaction Conditions

Several reagents and conditions can be employed for the chloromethylation of aromatic and heteroaromatic compounds. The choice of method often depends on the reactivity of the substrate and the desired selectivity.

While direct chloromethylation of aromatic rings with thionyl chloride is not a standard method, thionyl chloride is a common reagent for the conversion of alcohols to alkyl chlorides. mdpi.com A plausible synthetic route to this compound using thionyl chloride would involve a two-step process:

Synthesis of 2-(Hydroxymethyl)thieno[3,2-b]thiophene: The precursor alcohol can be prepared through various methods, such as the reduction of 2-formylthieno[3,2-b]thiophene or the reaction of a 2-lithiated thieno[3,2-b]thiophene intermediate with formaldehyde.

Chlorination with Thionyl Chloride: The resulting 2-(hydroxymethyl)thieno[3,2-b]thiophene can then be treated with thionyl chloride, often in the presence of a base like pyridine, to yield this compound. The reaction mechanism involves the formation of a chlorosulfite intermediate, followed by an internal nucleophilic attack by the chloride ion.

Table 1: Hypothetical Reaction Conditions for Chlorination with Thionyl Chloride

ParameterCondition
Starting Material 2-(Hydroxymethyl)thieno[3,2-b]thiophene
Reagent Thionyl Chloride (SOCl₂)
Solvent Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
Base (optional) Pyridine
Temperature 0 °C to room temperature
Reaction Time 1-4 hours

Direct chloromethylation can be achieved using chloromethyl methyl ether (MOM-Cl) in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄). thieme-connect.de This method is a type of Friedel-Crafts alkylation.

The reaction proceeds via the formation of a highly electrophilic chloromethyl cation or a related complex, which then attacks the electron-rich thieno[3,2-b]thiophene ring. As discussed, the substitution is expected to occur predominantly at the 2-position due to the higher stability of the corresponding intermediate. It is crucial to handle chloromethyl methyl ether with extreme caution as it is a potent carcinogen. orgsyn.org

Table 2: Typical Conditions for Chloromethylation with Chloromethyl Methyl Ether

ParameterCondition
Starting Material Thieno[3,2-b]thiophene
Reagent Chloromethyl Methyl Ether (MOM-Cl)
Catalyst Tin(IV) Chloride (SnCl₄) or Zinc(II) Chloride (ZnCl₂)
Solvent Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂)
Temperature 0 °C to room temperature
Reaction Time Several hours

Purification and Characterization Methodologies for Synthetic Intermediates

The purification and characterization of this compound and its synthetic intermediates are essential to ensure the identity and purity of the synthesized compounds.

Purification:

Following the synthesis, the crude product is typically subjected to a work-up procedure to remove unreacted reagents and byproducts. This often involves washing with aqueous solutions to neutralize acids or bases. Further purification is commonly achieved through the following techniques:

Column Chromatography: This is a widely used method for separating the desired product from impurities. Silica gel is a common stationary phase, and a suitable eluent system, often a mixture of nonpolar and polar solvents like hexanes and ethyl acetate, is chosen to achieve good separation. nih.gov

Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective method for purification.

Sublimation: For thermally stable compounds, vacuum sublimation can be a powerful purification technique to obtain high-purity materials. nih.gov

Characterization:

Once purified, the identity and structure of the intermediates and the final product are confirmed using various spectroscopic and analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms in the molecule.

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and can also offer insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. mdpi.com

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, sulfur, etc.) in the compound, which can be compared with the calculated values for the proposed structure. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups in the molecule.

Chemical Reactivity and Transformation Pathways of 2 Chloromethyl Thieno 3,2 B Thiophene

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chlorine atom in the chloromethyl group is a good leaving group, making this position susceptible to attack by nucleophiles. This reactivity is fundamental to the elaboration of the 2-(chloromethyl)thieno[3,2-b]thiophene scaffold.

The reaction of this compound with various heteroatomic nucleophiles, such as amines and thiols, provides a direct route to functionalized derivatives. Amines, acting as nitrogen nucleophiles, can displace the chloride to form the corresponding aminomethyl derivatives. chemhume.co.uk This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated. The nucleophilicity of the amine plays a crucial role; for instance, thiols are generally more nucleophilic than amines and react readily. nih.gov The reaction with thiols leads to the formation of thioether linkages. cas.cn These reactions are often performed under mild conditions and can tolerate a range of functional groups on the nucleophile. cas.cn

The versatility of nucleophilic substitution at the chloromethyl position allows for the creation of a diverse library of thieno[3,2-b]thiophene (B52689) derivatives. For example, reaction with hydrazine (B178648) leads to the formation of hydrazinylmethyl derivatives, which can serve as precursors for more complex heterocyclic systems. mdpi.com The general scheme for these transformations involves the attack of the nucleophile on the methylene (B1212753) carbon, leading to the expulsion of the chloride ion.

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct
AmineR-NH₂2-(Aminomethyl)thieno[3,2-b]thiophene
ThiolR-SH2-(Thienylmethyl)thieno[3,2-b]thiophene
HydrazineN₂H₄2-(Hydrazinylmethyl)thieno[3,2-b]thiophene

Electrophilic Aromatic Substitution Reactions on the Thieno[3,2-B]thiophene Core

The thieno[3,2-b]thiophene ring system is an electron-rich aromatic core and is therefore susceptible to electrophilic aromatic substitution (SEAr) reactions.

The chloromethyl group at the 2-position influences the regioselectivity of subsequent electrophilic aromatic substitution reactions. The thiophene (B33073) ring is generally more reactive towards electrophiles than benzene (B151609). pearson.com The substitution pattern is a result of the interplay between the directing effects of the sulfur atoms in the fused ring system and the electronic nature of the chloromethyl substituent. The sulfur atom in a thiophene ring directs electrophilic attack to the adjacent α-positions (2 and 5-positions). researchgate.net The chloromethyl group is a weak deactivator due to the inductive effect of the chlorine atom, but it can also participate in directing the incoming electrophile.

In thieno[3,2-b]thiophene, the α-positions (2, 3, 5, and 6) are the most reactive sites for electrophilic attack. With the 2-position already occupied by the chloromethyl group, further substitution is directed to the other available α-positions. Theoretical studies and experimental evidence on substituted thiophenes show that the regioselectivity of electrophilic substitution is highly dependent on the nature of the substituent and the electrophile. researchgate.net For thieno[3,2-b]thiophene, electrophilic attack is generally favored at the 2- and 5-positions. rsc.org Therefore, in this compound, the 5-position is the most likely site for a subsequent electrophilic attack. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.

Metalation and Cross-Coupling Strategies for Thieno[3,2-B]thiophene Core Functionalization

For more complex modifications of the thieno[3,2-b]thiophene core, metalation followed by cross-coupling reactions are powerful strategies. These methods allow for the introduction of a wide range of substituents, including aryl, and alkyl groups.

Metalation of thieno[3,2-b]thiophene can be achieved using strong bases like butyllithium, which selectively deprotonates the most acidic protons, typically at the α-positions (2 and 5). rsc.orgcolab.ws The resulting lithiated species are potent nucleophiles that can react with various electrophiles.

Once a halogen atom is introduced onto the thieno[3,2-b]thiophene core, for instance through electrophilic halogenation, palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings can be employed. nih.gov These reactions involve the coupling of the halogenated thieno[3,2-b]thiophene with an organoboron (Suzuki) or organotin (Stille) reagent in the presence of a palladium catalyst. nih.gov These methods have been successfully used to synthesize a variety of functionalized thieno[3,2-b]thiophene derivatives, including those with extended π-conjugated systems for applications in organic electronics. nih.govresearchgate.netrsc.org

Selective Multiple Magnesiation Protocols for Scaffold Functionalization

The functionalization of all four positions of the thieno[3,2-b]thiophene scaffold has been systematically achieved using selective magnesiation protocols. Starting from 2,5-dichlorothieno[3,2-b]thiophene, a key intermediate, magnesiation of the 3- and 6-positions can be accomplished using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). This process allows for the introduction of various electrophiles at these positions, yielding 3,6-difunctionalized 2,5-dichlorothieno[3,2-b]thiophenes. mdpi.com

Subsequent chemical modifications, such as dechlorination followed by regioselective metalation or a regioselective magnesium insertion into the carbon-chlorine bond, pave the way for the synthesis of fully functionalized thieno[3,2-b]thiophenes. mdpi.com These methodologies are instrumental in creating complex derivatives and condensed heterocyclic systems with potential applications in materials chemistry. mdpi.com While these methods have been demonstrated on the dichlorinated scaffold, they provide a strategic blueprint for the comprehensive functionalization of the thieno[3,2-b]thiophene core, which could be adapted for substrates like this compound, provided the reactive chloromethyl group is protected or introduced at a later stage.

Palladium-Catalyzed Arylation and Related Coupling Reactions (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C bond formation and have been extensively applied to the thieno[3,2-b]thiophene core to synthesize a variety of derivatives for applications in organic electronics.

The Suzuki coupling reaction, which pairs an organoboron compound with an organohalide, has been successfully employed for the synthesis of aryl-substituted thieno[3,2-b]thiophenes. For instance, 2,5-dibromothieno[3,2-b]thiophene (B1273552) can be coupled with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield 2,5-diarylthieno[3,2-b]thiophenes. nih.gov This reaction is a cornerstone in the synthesis of p-type organic semiconductors. nih.gov

The Stille coupling reaction, utilizing organotin reagents, is another effective method for the functionalization of the thieno[3,2-b]thiophene scaffold. nih.govrsc.org It has been used to prepare a range of derivatives, including those where the thieno[3,2-b]thiophene unit is incorporated into larger conjugated systems. rsc.orgresearchgate.net For example, 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene (B1339573) can be synthesized via a Stille coupling between 2,5-dibromothieno[3,2-b]thiophene and tributyl(thiophen-2-yl)stannane. nih.gov

Direct C-H arylation offers a more atom-economical approach to functionalize the thieno[3,2-b]thiophene core, as it circumvents the need for pre-functionalized starting materials like organoborons or organostannanes. Site-selective palladium-catalyzed C-H activation reactions have been developed to synthesize mono-, di-, tri-, and tetra-arylated thieno[3,2-b]thiophenes using a phosphine-free Pd(OAc)₂/KOAc catalyst system. researchgate.net

The 2-(chloromethyl) group is known to be a reactive functional group, susceptible to nucleophilic substitution. orgsyn.orggoogle.com In the context of palladium-catalyzed coupling reactions, this group could either be introduced after the core functionalization or, if present, could potentially undergo competing reactions. The synthesis of this compound itself can be envisioned through chloromethylation of the parent thieno[3,2-b]thiophene, analogous to the preparation of 2-(chloromethyl)thiophene (B1266113) from thiophene using formaldehyde (B43269) and hydrogen chloride. orgsyn.org

Table 1: Examples of Palladium-Catalyzed Coupling Reactions on the Thieno[3,2-b]thiophene Scaffold

Reaction TypeStarting MaterialCoupling PartnerCatalyst/ReagentsProductReference
Suzuki Coupling2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene4-dodecyl-phenylboronic acidPd(PPh₃)₄, THF2,5-bis(5-(4-dodecylphenyl)thiophen-2-yl)thieno[3,2-b]thiophene nih.gov
Stille Coupling2,5-dibromothieno[3,2-b]thiophenetributyl(thiophen-2-yl)stannanePd(PPh₃)₄, DMF2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene nih.gov
Direct C-H ArylationThieno[3,2-b]thiopheneAryl bromidesPd(OAc)₂, KOAc, DMAcArylated thieno[3,2-b]thiophenes researchgate.net

Oxidative and Reductive Transformations of the Thieno[3,2-B]thiophene Framework

The sulfur atoms in the thieno[3,2-b]thiophene framework can undergo oxidative transformations, which significantly alter the electronic properties of the molecule. The oxidation of one or both sulfur atoms to the corresponding sulfoxides or sulfones (S,S-dioxides) leads to a lowering of the LUMO energy level, making these derivatives interesting as electron-accepting materials. The oxidation of thieno[2,3-b]thiophenes, an isomer of thieno[3,2-b]thiophene, has been achieved using the HOF·CH₃CN complex, which is a powerful oxygen transfer agent. ysu.am This method provides a route to the corresponding S,S-dioxides in high yields under mild conditions. ysu.am

With respect to reductive transformations, the thieno[3,2-b]thiophene core is generally stable. However, in the context of electrochemical applications, such as in battery materials, polymers containing thieno[3,2-b]thiophene units can undergo reversible reduction and oxidation processes. mdpi.com For instance, polymers incorporating thieno[3,2-b]thiophene have been studied as anode materials for lithium-ion batteries, where the heterocyclic framework participates in the charge storage mechanism through reversible lithiation and delithiation. mdpi.com These studies demonstrate the electrochemical reducibility of the thieno[3,2-b]thiophene system within a polymeric matrix.

Design and Synthesis of Advanced 2 Chloromethyl Thieno 3,2 B Thiophene Derivatives

Strategies for Modifying the Thieno[3,2-B]thiophene (B52689) Core Structure

The electronic properties of materials derived from thieno[3,2-b]thiophene can be precisely tuned by chemically modifying the core structure. These modifications primarily involve the strategic placement of functional groups that can alter the electron density of the π-system or extend the conjugation length, thereby influencing the material's final performance in electronic devices.

Attaching electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the thieno[3,2-b]thiophene skeleton is a powerful strategy for modulating the frontier molecular orbital (HOMO and LUMO) energy levels. This tuning is critical for optimizing charge injection/extraction in transistors and for controlling the open-circuit voltage in organic solar cells. acs.org

For instance, the introduction of a strong electron-withdrawing 4-cyanophenyl group at the 3-position of the TT core, creating 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT), has been explored extensively. nih.govtubitak.gov.tr This modification leads to the development of materials that can be electropolymerized to form stable conjugated polymers. nih.gov Similarly, new copolymers have been synthesized by attaching 4-cyanophenyl groups to the thieno[3,2-b]thiophene unit, resulting in materials with distinct photophysical and electrochemical properties suitable for polymer light-emitting diodes (LEDs). researchgate.net

Conversely, incorporating electron-donating units can also refine material properties. In one study, an electron-rich thieno[3,2-b]thiophene unit was integrated into an acceptor molecule. acs.orgresearchgate.net This modification decreased the electron-accepting strength of the molecule, raising its HOMO/LUMO energy levels, which is a key factor in achieving a higher open-circuit voltage in nonfullerene solar cells. acs.orgresearchgate.net

Table 1. Effect of Substituents on the Electronic Properties of Thieno[3,2-b]thiophene Derivatives
Derivative ClassSubstituent TypeExample SubstituentEffect on Electronic PropertiesReference
Copolymer PFTT–PhCNElectron-Withdrawing4-CyanophenylLowers HOMO (5.54 eV) and LUMO (2.81 eV) levels. researchgate.net
Copolymer PFDTT–PhCNElectron-Withdrawing3,5-bis(4'-cyanophenyl)Lowers HOMO (5.57 eV) and LUMO (2.92 eV) levels. researchgate.net
Acceptor Molecule (BDCPDT-TTC)Electron-DonatingThieno[3,2-b]thiophene CoreUpshifts HOMO/LUMO levels to decrease energy loss (Eloss) and increase open-circuit voltage (Voc). acs.orgresearchgate.net

Extending the π-conjugation of the thieno[3,2-b]thiophene core is a fundamental approach to creating materials with smaller bandgaps and enhanced charge transport capabilities. A larger conjugated system typically leads to a red-shift in optical absorption, making materials suitable for light-harvesting applications, and promotes intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are standard methods for achieving this extension. nih.gov These reactions allow for the straightforward introduction of aryl, heteroaryl, or vinyl groups at specific positions of the TT ring. For example, 2,5-dibromothieno[3,2-b]thiophene (B1273552) is a common precursor that can be coupled with various organostannane or boronic acid reagents to synthesize π-extended small molecules and polymers. nih.gov

Research has demonstrated the synthesis of derivatives end-capped with phenyl units, which show promise as p-type organic semiconductors. nih.gov In other work, the incorporation of a bicyclic thieno[3,2-b]thiophene ring into a larger molecular acceptor was found to induce additional optical transitions at shorter wavelengths, contributing to an improved short-circuit current density (Jsc) in solar cells. acs.orgresearchgate.net Furthermore, thieno[3,2-b]thiophene has been used to construct N,S-heterotetracenes, a class of π-conjugated ring-fused molecules of interest for organic semiconductor development. nih.gov

Table 2. Examples of π-Extended Thieno[3,2-b]thiophene Systems
DerivativeMethod of ExtensionKey Property/ApplicationReference
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene (B1339573)Stille or Suzuki CouplingBuilding block for larger conjugated systems; p-type semiconductor. nih.gov
BDCPDT-TTCIncorporation into a larger acceptor frameworkInduces additional optical transition, leading to improved Jsc in solar cells. acs.orgresearchgate.net
9H-thieno[2',3':4,5]thieno[3,2-b]indolesFischer indolization from TT-based ketonesElectron-rich N,S-heterotetracenes for organic semiconductors. nih.gov
3,6-dimethyl-2,5-diphenylthieno[3,2-b]thiopheneSuzuki–Miyaura CouplingCan be converted into oligothiophenes for optoelectronic materials. mdpi.com

Exploitation of the Chloromethyl Group for Polymerization and Oligomerization Precursors

The 2-(chloromethyl) group on the thieno[3,2-b]thiophene ring is a highly valuable functional handle. Its reactivity allows it to serve as an electrophilic site for nucleophilic substitution or as a precursor for various coupling and polymerization reactions, enabling the synthesis of a wide array of functional materials.

Thieno[3,2-b]thiophene derivatives are crucial components in the synthesis of conjugated polymers for organic electronics. mdpi.comresearchgate.net The inherent properties of the TT unit, such as its planarity and tendency for sulfur-sulfur interactions, contribute to better-ordered polymer packing and, consequently, higher charge carrier mobilities. nih.gov

Synthetic strategies often involve preparing functionalized TT monomers, which are then polymerized. For example, 3-(2-octyldodecyl)thieno[3,2-b]thiophene was synthesized as a π-bridge and subsequently copolymerized with a fluorinated benzothiadiazole acceptor unit via Stille polymerization to create donor-π-bridge-acceptor type copolymers for organic photovoltaics. mdpi.com Another approach involves the electropolymerization of functionalized monomers, such as 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT), which can be deposited directly onto an electrode surface to form a polymer film, p(4-CNPhTT). nih.gov The resulting polymers often exhibit enhanced thermal stability and desirable electrochemical properties for device applications. nih.govnih.gov

Beyond linear polymers, thieno[3,2-b]thiophene is a key building block for creating well-defined, larger conjugated structures like thienoacene dimers and other fused systems. These molecules are investigated as high-performance, solution-processable p-channel organic semiconductors. rsc.orgresearchgate.net

The synthesis of these dimers often involves the coupling of two thienoacene units. For example, two thienoacene dimers based on the thieno[3,2-b]thiophene moiety were synthesized and evaluated in organic thin-film transistors, demonstrating high hole mobilities of up to 1.33 cm² V⁻¹ s⁻¹. rsc.orgresearchgate.net The synthesis of these complex structures often relies on multi-step procedures, starting with the functionalization of the TT core, followed by coupling reactions. nih.gov Efficient synthetic methods, such as electrochemical double C–S cyclization, have also been developed to construct the thienoacene skeleton in a single step, providing a powerful tool for building these highly conjugated systems. researchgate.net

Table 3. Thienoacene Dimers and Higher Systems Based on Thieno[3,2-b]thiophene
Compound ClassSynthetic ApproachKey Finding/PropertyReference
Thienoacene DimersYamamoto coupling of a halide precursor.Active p-channel organic semiconductors with hole mobility up to 1.33 cm² V⁻¹ s⁻¹. rsc.orgresearchgate.net
N,S-heterotetracenesFischer indolization of aryl-substituted thieno[3,2-b]thiophen-3(2H)-ones.Construction of new π-conjugated, ring-fused molecules. nih.gov
Current time information in Los Angeles, CA, US.Benzothieno[3,2-b] Current time information in Los Angeles, CA, US.benzothiophene (BTBT) derivativesElectrochemical double C–S cyclization.An efficient, one-step method for constructing the thienoacene core. researchgate.net

Regiochemical Control in Multi-Substitution Reactions

When creating complex molecules based on the thieno[3,2-b]thiophene core, controlling the position of multiple substituents is paramount. The regiochemistry of substitution reactions dictates the final structure and, therefore, the electronic and physical properties of the material. The TT core has four available positions for functionalization (C2, C3, C5, and C6), and selective reactions are necessary to produce a single, desired isomer.

Different synthetic strategies offer varying degrees of regiochemical control. For instance, the Fiesselmann thiophene (B33073) synthesis has been used for the convenient construction of 5- or 6-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates by starting with appropriately substituted 3-chlorothiophene-2-carboxylates. nih.gov This method allows for the predetermined placement of an aryl group at either the C5 or C6 position. nih.gov

In another approach, a cascade cyclization of alkynyl diols was shown to produce tetrasubstituted thieno[3,2-b]thiophene derivatives with high chemo- and regioselectivity. mdpi.com The ability to control the placement of multiple, distinct functional groups is essential for the rational design of advanced materials where the spatial arrangement of donor and acceptor moieties, solubilizing chains, and reactive sites is critical to performance. nih.govresearchgate.net

Development of Fused Heterocyclic Compounds Utilizing the Chloromethyl Moiety

The inherent reactivity of the chloromethyl group, a potent electrophile, strategically positioned on the thieno[3,2-b]thiophene core, presents a versatile platform for the construction of a diverse array of fused heterocyclic systems. This moiety readily participates in reactions with a variety of dinucleophilic species, paving the way for the annulation of new rings onto the thieno[3,2-b]thiophene framework. While specific literature examples detailing the cyclization of 2-(chloromethyl)thieno[3,2-b]thiophene are not extensively documented in the reviewed sources, the principles of heterocyclic synthesis allow for the prediction of its utility in constructing fused nitrogen, sulfur, and oxygen-containing heterocycles.

The general strategy involves a two-step process: initial nucleophilic substitution of the chlorine atom by a suitable nucleophile, followed by an intramolecular cyclization reaction. This approach allows for the systematic construction of novel polycyclic aromatic systems with potentially interesting electronic and photophysical properties.

One of the most common methods for forming fused heterocyclic systems is the reaction of a substrate, such as this compound, with a binucleophile. In this process, the chloromethyl group serves as an anchor point for one of the nucleophilic centers, while the second nucleophilic site of the reagent attacks an adjacent position on the thieno[3,2-b]thiophene ring, leading to cyclization.

A prominent example of such a strategy is the synthesis of dithieno[3,2-b:2′,3′-d]thiophene (DTT), a key building block for organic electronic materials. Although syntheses starting from this compound are not explicitly detailed, related approaches highlight the versatility of the thieno[3,2-b]thiophene scaffold in forming fused systems. rsc.orgmdpi.comresearchgate.netresearchgate.netnih.gov

Furthermore, the functionalization of the thieno[3,2-b]thiophene core through methods like the Gewald reaction, which typically involves the condensation of a ketone with a α-cyanoester in the presence of elemental sulfur, demonstrates the adaptability of this heterocyclic system for the synthesis of annulated structures. mdpi.comwikipedia.orgorganic-chemistry.orgresearchgate.netchemrxiv.org While not directly employing the chloromethyl derivative, these methods underscore the potential for forming fused thiophenes.

Similarly, the Friedländer annulation, a classic method for synthesizing quinolines, could theoretically be adapted. A derivative of this compound bearing a carbonyl group at the 3-position could react with a compound containing an active methylene (B1212753) group to yield a thieno[3,2-b]thieno[3,2-d]pyridine system.

The following table summarizes potential fused heterocyclic systems that could be synthesized from this compound, based on established synthetic methodologies in heterocyclic chemistry.

Fused Heterocycle TargetReagentReaction TypePotential Fused System
Thieno[3,2-b]thieno[2,3-d]pyrimidineAmidines or GuanidineCyclocondensationDithienopyrimidine
Thieno[3,2-b]thieno[2,3-b]pyridineEnaminones or β-ketoesters/ammoniaAnnulationDithienopyridine
Thieno[3,2-b]thieno[2,3-d]thiazoleThiourea or ThioamidesHantzsch-type synthesisDithienothiazole

Table 1: Potential Fused Heterocyclic Systems from this compound

The synthesis of these and other related fused systems would involve the initial reaction of this compound with the appropriate nucleophilic partner, followed by a cyclization step, which could be acid- or base-catalyzed, or thermally induced. The specific reaction conditions would need to be optimized for each target system.

For instance, the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives often involves the reaction of a 2-aminothiophene derivative with various one-carbon synthons. nih.govnih.govjisciences.com By analogy, a 3-amino-2-(substituted)thieno[3,2-b]thiophene, which could potentially be derived from the chloromethyl precursor, would be a key intermediate for accessing thieno[3,2-b]thieno[2,3-d]pyrimidines.

The development of synthetic routes to these novel fused heterocycles is of significant interest due to the potential applications of thieno[3,2-b]thiophene-based materials in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.comnih.gov The extension of the π-conjugated system through the annulation of additional heterocyclic rings is a well-established strategy for tuning the electronic properties and improving the performance of these materials.

Applications of 2 Chloromethyl Thieno 3,2 B Thiophene and Its Derivatives in Advanced Materials Science

Integration into Organic Electronic and Optoelectronic Materials

The thieno[3,2-b]thiophene (B52689) scaffold has garnered considerable attention for its widespread application in developing photo- and electroactive compounds. researchgate.net Its derivatives are integral to creating materials for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The reactive nature of 2-(Chloromethyl)thieno[3,2-b]thiophene makes it an ideal starting material for synthesizing the more complex functionalized molecules used in these applications.

Building Blocks for Conjugated Polymers and Small Molecules

The rigid and planar structure of the thieno[3,2-b]thiophene unit is highly advantageous for constructing π-conjugated systems. researchgate.netnih.gov This core is frequently incorporated into both small molecules and polymers to enhance their electronic and optoelectronic properties. researchgate.net The chloromethyl group on the title compound provides a convenient handle for chemists to perform further reactions, such as Stille or Suzuki coupling, to build larger, more complex conjugated structures.

Researchers have successfully synthesized various donor-acceptor (D-A) type copolymers where thieno[3,2-b]thiophene acts as a donor or a π-bridge. For instance, it has been used as a π-bridge in copolymers with a fluorinated benzothiadiazole acceptor unit, demonstrating its versatility. mdpi.com In another example, diketopyrrolopyrrole-based low bandgap conjugated polymers were synthesized using thieno[3,2-b]thiophene, where its inclusion significantly altered the optical and electrochemical properties of the final polymers. rsc.org A derivative, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT), has also been highlighted as a multifunctional building block for a variety of organic electronic materials. nih.gov

Precursors for Organic Semiconductors in Transistors

Derivatives of thieno[3,2-b]thiophene are at the forefront of research into high-performance organic semiconductors for thin-film transistors (TFTs) and organic field-effect transistors (OFETs). nih.gov The parent structure is a key component in materials like rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT), which has been shown to be a superior organic semiconductor affording OFETs with very high mobilities. nih.govresearchgate.net The favorable spatial distribution of the highest occupied molecular orbital (HOMO) in these materials allows for effective intermolecular orbital overlap in the solid state, which is crucial for efficient charge transport. nih.govresearchgate.net

Various strategies have been employed to optimize performance. Highly soluble dialkyl-BTBTs have enabled the fabrication of solution-processed OFETs with mobilities exceeding 1.0 cm²/Vs. nih.govresearchgate.net Further π-extended systems, such as dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) and its derivatives, have yielded even higher mobilities of over 3.0 cm²/Vs and enhanced stability. nih.govresearchgate.net Copolymers incorporating thieno[3,2-b]thiophene have also demonstrated excellent performance, with a diketopyrrolopyrrole-thieno[3,2-b]thiophene copolymer exhibiting high p-type mobility. nih.gov Thienoacene dimers based on the thieno[3,2-b]thiophene moiety have been evaluated as active p-channel organic semiconductors, achieving hole mobilities up to 1.33 cm²/V·s. rsc.org

Performance of Thieno[3,2-b]thiophene-Based Organic Transistors
MaterialDevice TypeHole Mobility (cm²/Vs)Reference
2,7-diphenyl BTBT (DPh-BTBT)Vapor-Deposited OFETUp to 2.0 nih.gov
Dialkyl-BTBTs (Cn-BTBTs)Solution-Processed OFET> 1.0 nih.govresearchgate.net
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT)OFET> 3.0 nih.govresearchgate.net
Thienoacene Dimers (TT-based)Thin-Film FETUp to 1.33 rsc.org

Components in Photovoltaic Devices (e.g., Organic Solar Cells, Perovskite Solar Cells)

The electronic properties of thieno[3,2-b]thiophene derivatives make them excellent candidates for photoactive materials in organic solar cells (OSCs). They can function as either electron donors or acceptors. researchgate.net For example, two small molecules with an acceptor-donor-acceptor (A-D-A) structure, using a thieno[3,2-b]thiophene central unit, were designed to be bifunctional, acting as both donor and acceptor materials in photovoltaic applications. researchgate.net

In polymer-based solar cells, copolymers incorporating thieno[3,2-b]thiophene have shown significant promise. A series of diketopyrrolopyrrole-based polymers were synthesized where replacing a standard thiophene (B33073) unit with a thieno[3,2-b]thiophene bridge led to an increased absorption coefficient, higher hole mobility, and a power conversion efficiency (PCE) of 5.34%. rsc.org Similarly, a donor-π-bridge-acceptor type copolymer, PTT-ODTTBT, which contains a thieno[3,2-b]thiophene donor unit, achieved a PCE of 7.05% in an inverted OSC device structure. mdpi.com The inclusion of the thieno[3,2-b]thiophene moiety is credited with improving crystallinity and charge carrier mobility. mdpi.com Other research has produced crystalline conjugated polymers for bulk heterojunction solar cells with PCEs reaching 5.1%. rsc.org

Photovoltaic Performance of Devices with Thieno[3,2-b]thiophene Derivatives
Material SystemDevice TypePower Conversion Efficiency (PCE)Reference
DPP-based polymer with TT bridgeOSC5.34% rsc.org
PTT-ODTTBT:PC71BMInverted OSC7.05% mdpi.com
PDTTTPD:PC71BMBulk Heterojunction OSC5.1% rsc.org
BDT-fBT copolymerBulk Heterojunction OSCUp to 4.20% unimelb.edu.au

Role in Novel Sensing Platforms

The high charge carrier mobility and environmental sensitivity of organic semiconductors based on thieno[3,2-b]thiophene make them suitable for use in chemical sensors.

Fabrication of Organic Field-Effect Transistor (OFET) Based Gas Sensors

A significant application of thieno[3,2-b]thiophene derivatives is in the fabrication of highly sensitive gas sensors that can operate at room temperature. rsc.org Researchers have developed an OFET-based gas sensor using an electron-rich structure composed of thieno[3,2-b]thiophene (TT) and phthalocyanine (B1677752) (Pc). rsc.orgmanchester.ac.uk This sensor demonstrated effective detection of hazardous oxidizing gases like nitrogen dioxide (NO₂) and sulfur dioxide (SO₂). rsc.orgmanchester.ac.uk

The device exhibited sensitive and selective responses of 90% and 60% upon exposure to 20 ppm of NO₂ and SO₂, respectively, under ambient conditions. rsc.orgmanchester.ac.uk A very low limit of detection of approximately 165 ppb was achieved for both gases. rsc.org Furthermore, the sensors showed excellent long-term stability, with only a 7% reduction in the initial response after nine months of operation in air. rsc.orgmanchester.ac.uk

Development of Materials for Energy Storage Applications

Organic materials are being explored for next-generation energy storage devices due to their light weight, flexibility, and structural diversity. mdpi.com Thieno[3,2-b]thiophene derivatives have emerged as promising candidates for both cathode and anode materials.

One study investigated 2,5-bis(methylthio)thieno[3,2-b]thiophene and found it to be a lightweight molecule capable of undergoing multiple reversible redox processes. rsc.org This characteristic makes it a good candidate for improving the energy density of cathode materials while maintaining high power capability. rsc.org

For anode applications, composites of donor-acceptor (D-A) polymers and activated carbon have been developed. mdpi.com In these composites, thieno[3,2-b]thiophene served as the donor unit. One such composite, PTPTD@AC, delivered a high reversible specific capacity of 247.3 mAh g⁻¹ after 300 cycles at a current density of 0.1 A g⁻¹. mdpi.com It also demonstrated excellent long-term cycling performance, retaining a capacity of 146.6 mAh g⁻¹ after 1000 cycles at 0.5 A g⁻¹. mdpi.com These results indicate the significant potential of D-A conjugated polymers based on thieno[3,2-b]thiophene as electrode materials for rechargeable batteries. mdpi.com

The available data indicates that functional materials for these applications are typically synthesized from precursors such as brominated, nitrated, or carboxylated thieno[3,2-b]thiophenes. nih.govmdpi.commdpi.comresearchgate.net While this compound is a plausible reactive intermediate for introducing the thieno[3,2-b]thiophene moiety into larger molecular structures, specific examples and detailed research findings of its direct use in the synthesis of anode materials or functional dyes are not present in the accessible scientific literature.

Therefore, this article cannot be generated with the required level of scientific accuracy and detail as per the provided outline, due to the absence of specific research findings on the subject compound in the specified applications.

Q & A

Basic: What are the standard synthesis protocols for 2-(chloromethyl)thieno[3,2-b]thiophene?

The synthesis typically involves functionalization of the parent thieno[3,2-b]thiophene scaffold. A foundational approach includes:

  • Step 1 : Synthesis of thieno[3,2-b]thiophene via Fiesselmann thiophene synthesis, starting with bromothiophene carboxaldehyde intermediates (e.g., 3-bromothiophene-2-carboxaldehyde) .
  • Step 2 : Chloromethylation via nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting thieno[3,2-b]thiophene with chloromethylating agents (e.g., chloromethyl methyl ether in the presence of Lewis acids) .
  • Step 3 : Purification via reverse-phase HPLC or column chromatography to isolate the chloromethyl derivative .
    Key challenges include regioselectivity control and avoiding over-substitution.

Basic: How to characterize the structure and purity of this compound?

Methodological characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substitution patterns (e.g., chloromethyl protons at δ 4.5–5.0 ppm and aromatic protons in the thienothiophene backbone) .
  • Infrared Spectroscopy (IR) : Peaks at ~680 cm⁻¹ (C-Cl stretch) and ~2900 cm⁻¹ (C-H stretch of CH2Cl) .
  • High-Performance Liquid Chromatography (HPLC) : Retention time analysis using methanol-water gradients to verify purity (>95%) .
  • Mass Spectrometry (MS) : Molecular ion peaks matching the calculated molecular weight (e.g., C7H5ClS2: 188.6 g/mol) .

Advanced: How can site-selective palladium-catalyzed arylation be applied to modify this compound?

Palladium-catalyzed direct C-H arylation enables precise functionalization:

  • Substrate Design : The chloromethyl group at C-2 directs arylation to C-3 or C-5 positions due to electronic effects. Electron-withdrawing substituents (e.g., Cl) activate adjacent C-H bonds .
  • Reaction Conditions : Use Pd(OAc)₂ (2 mol%), PivOH (1.5 equiv), and aryl bromides in DMA at 120°C for 24 hours. Sequential arylation yields 2,3,5,6-tetraaryl derivatives .
  • Yield Optimization : Lower catalyst loading (1 mol%) and phosphine-free conditions improve functional group tolerance and reduce side reactions .
    This method is critical for tuning electronic properties in organic semiconductors .

Advanced: What role does the chloromethyl group play in the electronic properties of thieno[3,2-b]thiophene derivatives?

The chloromethyl group:

  • Enhances Electron Deficiency : Withdraws electron density via inductive effects, lowering the HOMO level (by ~0.3 eV) and improving air stability in organic field-effect transistors (OFETs) .
  • Influences Molecular Packing : The Cl atom participates in halogen bonding, promoting edge-to-face π-stacking and improving charge mobility (μ up to 1.2 cm²/V·s in thin-film devices) .
  • Enables Crosslinking : In polymer matrices, the CH2Cl group facilitates thermal or UV-induced crosslinking, enhancing mechanical stability in flexible electronics .

Advanced: How to resolve contradictions in structure-property relationships for chloromethyl-substituted thienothiophenes?

Discrepancies in reported properties (e.g., mobility vs. solubility) arise from:

  • Crystallinity vs. Amorphous Phases : Annealing at 150°C improves crystallinity but reduces solubility in chlorobenzene. Use grazing-incidence XRD to correlate morphology with charge transport .
  • Substituent Position : Compare C-2 vs. C-5 substitution via DFT calculations (e.g., B3LYP/6-31G*). C-2 substitution lowers HOMO more effectively .
  • Batch Variability : Track synthetic conditions (e.g., reaction time, catalyst batches) using design-of-experiments (DoE) models to identify critical factors .

Advanced: How does the chloromethyl group influence intermolecular interactions in semiconductor applications?

  • Sulfur-Sulfur Interactions : The Cl atom disrupts S···S contacts, reducing π-π stacking distances (3.4 Å vs. 3.6 Å in unsubstituted derivatives), which enhances charge mobility .
  • Halogen Bonding : Cl···S interactions (2.8–3.0 Å) stabilize crystal structures, as confirmed by single-crystal X-ray diffraction .
  • Solubility Trade-offs : The polar CH2Cl group improves solubility in polar solvents (e.g., THF) but reduces compatibility with non-polar polymer matrices. Use Hansen solubility parameters to optimize ink formulations .

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